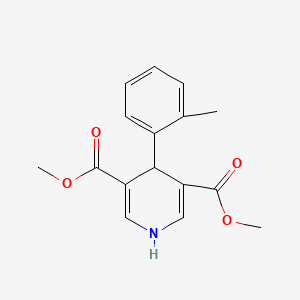
dimethyl 4-(2-methylphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Dimethyl 4-(2-methylphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate belongs to the class of compounds known as dihydropyridines, which are of significant interest in organic and medicinal chemistry due to their diverse biological activities and their utility in various synthetic applications.
Synthesis Analysis
The synthesis of related dihydropyridine compounds typically involves the Hantzsch condensation reaction, which can be promoted by microwave irradiation under solvent-free conditions. This method provides an efficient pathway to synthesize structurally diverse dihydropyridines, including dimethyl 1,4-dihydro-2,6-dimethyl-1-(4-methylphenyl)-4-(4-methoxylphenyl)–pyridine-3,5-dicarboxylate, through the reaction of p-methoxybenzaldehyde, methyl acetoacetate, and p-toluidine (Zhang, Pan, & Liu, 2009).
Molecular Structure Analysis
The structure of dihydropyridines is characterized by a 1,4-dihydro pyridine ring bearing various substituents that significantly influence their chemical and physical properties. The molecular structure is crucial for the compound's reactivity and interaction with biological targets.
Chemical Reactions and Properties
Dihydropyridines participate in a variety of chemical reactions, including Michael addition, and can serve as intermediates in the synthesis of more complex molecules. Their reactivity is often influenced by the nature of substituents on the dihydropyridine nucleus. The ability to undergo various transformations makes them versatile building blocks in organic synthesis.
Physical Properties Analysis
The physical properties of dihydropyridines, such as melting point, solubility, and crystalline structure, are influenced by their molecular structure. These properties are essential for the practical handling of these compounds and their formulation in different applications.
Chemical Properties Analysis
Dihydropyridines exhibit a range of chemical properties, including redox activity, which is fundamental to their biological activity. Their electron-rich nature makes them potent antioxidants and modulators of ion channels, which is a basis for their widespread use in pharmacology.
For more information on the synthesis, molecular structure, and properties of dimethyl 4-(2-methylphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate and related compounds, the following references provide a detailed overview:
Scientific Research Applications
Enantioselectivity and Kinetic Resolution
Research into the kinetic resolution of dihydropyridine derivatives, such as dimethyl 4-(2-methylphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate, has demonstrated the influence of acyl chain length and branching on the enantioselectivity of lipase-catalyzed reactions. Specifically, derivatives with long or branched acyl chains at specific positions showed higher enantiomeric ratios, indicating potential applications in the synthesis of enantiomerically pure compounds (Sobolev et al., 2002).
Novel Heterocycle Synthesis
The chemistry of dimethyl 4-(2-methylphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate has been explored for the synthesis of new nitrogen-bridged heterocycles, showcasing a methodological advancement in the creation of complex molecular architectures. This research opens new pathways for the synthesis of pharmaceuticals and other nitrogen-containing compounds (Kakehi et al., 1994).
Antihypertensive Applications
Investigations into calcium antagonists have identified compounds structurally related to dimethyl 4-(2-methylphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate as effective in managing hypertension. These studies contribute to our understanding of calcium channel blockers and their potential in therapeutic applications (Suzuki et al., 1993).
Analytical Techniques
Advancements in analytical chemistry have facilitated the determination of dimethyl 4-(2-methylphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate and its metabolites in biological matrices. High-performance liquid chromatography with ultraviolet detection and column switching has been employed for sensitive and selective analysis, supporting pharmacokinetic studies and drug monitoring (Miyabayashi et al., 1989).
properties
IUPAC Name |
dimethyl 4-(2-methylphenyl)-1,4-dihydropyridine-3,5-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4/c1-10-6-4-5-7-11(10)14-12(15(18)20-2)8-17-9-13(14)16(19)21-3/h4-9,14,17H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUMPBVLTAFKKSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2C(=CNC=C2C(=O)OC)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl 4-(2-methylphenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{[(9-ethyl-9H-carbazol-3-yl)methylene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5572119.png)



![[(3R*,4R*)-4-(piperidin-1-ylmethyl)-1-(2-thienylcarbonyl)pyrrolidin-3-yl]methanol](/img/structure/B5572138.png)





![1-[4-ethyl-5-(1-isoquinolin-1-ylpiperidin-4-yl)-4H-1,2,4-triazol-3-yl]-N,N-dimethylmethanamine](/img/structure/B5572185.png)
![2-[1-(3-quinolinyl)-1H-imidazol-2-yl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine hydrochloride](/img/structure/B5572197.png)
![isopropyl 4-{[(2,3-dimethylphenoxy)acetyl]amino}benzoate](/img/structure/B5572199.png)
![3-({3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-1-piperidinyl}carbonyl)-2-(methylthio)pyridine](/img/structure/B5572204.png)